
Butyl 4-(4-tert-butyl-3-chlorophenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-(4-tert-butyl-3-chlorophenyl)butanoate is an organic compound with a complex structure that includes a butyl ester group, a tert-butyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(4-tert-butyl-3-chlorophenyl)butanoate typically involves the esterification of 4-(4-tert-butyl-3-chlorophenyl)butanoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(4-tert-butyl-3-chlorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: 4-(4-tert-butyl-3-chlorophenyl)butanoic acid.
Reduction: Butyl 4-(4-tert-butyl-3-chlorophenyl)butanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 4-(4-tert-butyl-3-chlorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 4-(4-tert-butyl-3-chlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the ester functionality.
4-Chlorobutyrophenone: Contains the chlorophenyl group but differs in the carbon chain length and functional groups.
Butyl acetate: Similar ester group but lacks the chlorophenyl and tert-butyl groups.
Properties
CAS No. |
32808-64-3 |
|---|---|
Molecular Formula |
C18H27ClO2 |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
butyl 4-(4-tert-butyl-3-chlorophenyl)butanoate |
InChI |
InChI=1S/C18H27ClO2/c1-5-6-12-21-17(20)9-7-8-14-10-11-15(16(19)13-14)18(2,3)4/h10-11,13H,5-9,12H2,1-4H3 |
InChI Key |
MEPWEGVTIOJJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCC1=CC(=C(C=C1)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


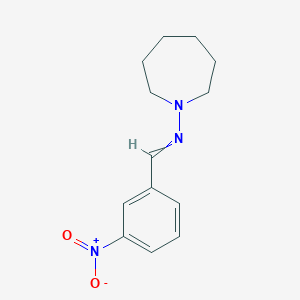

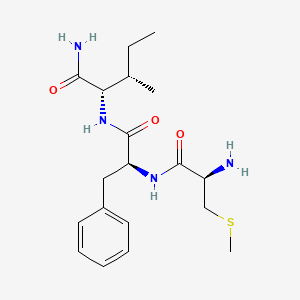
![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
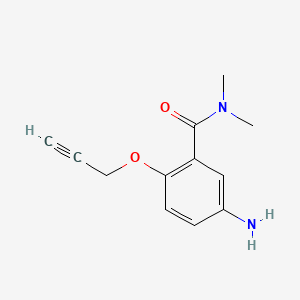
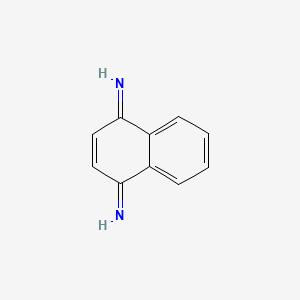
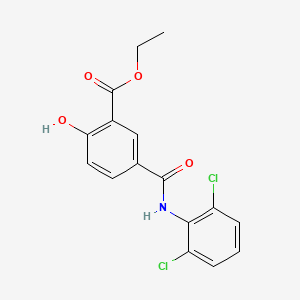
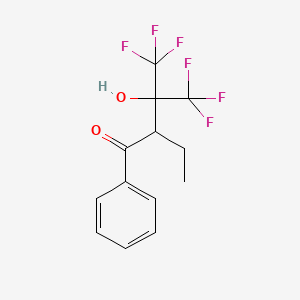
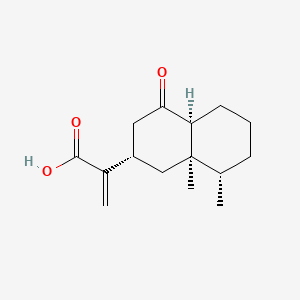
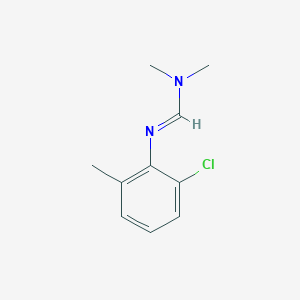
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)
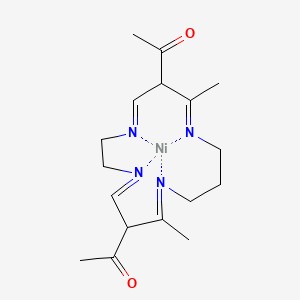
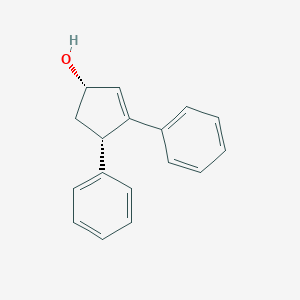
![1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpent-3-en-2-one](/img/structure/B14676923.png)
